molecular formula C9H12F2O4 B8793280 Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

Cat. No. B8793280
M. Wt: 222.19 g/mol
InChI Key: KDVPGBVZKTVEIS-UHFFFAOYSA-N
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Patent
US08207354B2

Procedure details

365.2 g of acetic anhydride (3.54 mol) were initially charged in the stirred vessel and heated to 110° C. Within 2 hours, 356.3 g of crude ethyl 4,4-difluoroacetoacetate from synthesis example 7 (26.5% ethyl 4,4-difluoroacetoacetate solution in ethanol/ethyl acetate) and 154.4 g (1.02 mol) of triethyl orthoformate were metered in in parallel. After about half had been fed in, reflux set in at 106° C. At the end of the metered addition, the internal temperature was 92° C. The mixture was stirred for a further 5 hours at reflux temperature and then cooled to 25° C. At a pressure of 150 mbar, the low boilers (ethyl acetate, acetic acid, acetic anhydride, triethyl orthoformate) were distilled off at internal temperature from 40-90° C. To complete the removal, the pressure is lowered to 5 mbar at 90° C., and the distillation bottoms are then stirred at 95° C./5 mbar for 1 hour. The resulting distillation residue (127.5 g) comprised 90.7% by weight of the desired ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate. This corresponds to an overall yield over the two synthesis stages of 86.6% (based on the ethyl difluoroacetate used in working example 7).
Quantity
365.2 g
Type
reactant
Reaction Step One
Quantity
356.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
154.4 g
Type
reactant
Reaction Step Two
Name
ethanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=O)C)(=O)[CH3:2].[F:8][CH:9]([F:18])[C:10](=[O:17])[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].C(OCC)(OCC)OCC.FC(F)C(OCC)=O>C(O)C.C(OCC)(=O)C>[CH2:1]([O:4][CH:5]=[C:11]([C:10](=[O:17])[CH:9]([F:18])[F:8])[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH3:2] |f:4.5|

Inputs

Step One
Name
Quantity
365.2 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
356.3 g
Type
reactant
Smiles
FC(C(CC(=O)OCC)=O)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(CC(=O)OCC)=O)F
Name
Quantity
154.4 g
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
ethanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)OCC)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for a further 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux
CUSTOM
Type
CUSTOM
Details
set in at 106° C
ADDITION
Type
ADDITION
Details
At the end of the metered addition
CUSTOM
Type
CUSTOM
Details
was 92° C
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C
DISTILLATION
Type
DISTILLATION
Details
At a pressure of 150 mbar, the low boilers (ethyl acetate, acetic acid, acetic anhydride, triethyl orthoformate) were distilled off at internal temperature from 40-90° C
CUSTOM
Type
CUSTOM
Details
the removal
CUSTOM
Type
CUSTOM
Details
is lowered to 5 mbar at 90° C.
DISTILLATION
Type
DISTILLATION
Details
the distillation
STIRRING
Type
STIRRING
Details
bottoms are then stirred at 95° C./5 mbar for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The resulting distillation residue (127.5 g)
CUSTOM
Type
CUSTOM
Details
This corresponds to an overall yield over the two synthesis stages of 86.6% (

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)OC=C(C(=O)OCC)C(C(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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